molecular formula C8H16ClNO B2574302 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride CAS No. 2260933-13-7

4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride

Cat. No.: B2574302
CAS No.: 2260933-13-7
M. Wt: 177.67
InChI Key: ZYKSTWWVXQTYCM-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine derivative characterized by a norbornane framework (a bicyclo[2.2.1]heptane structure) with a methoxy substituent at the 4-position and an amine group at the 1-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the rigid bicyclic scaffold, which can enhance binding specificity to biological targets. The methoxy group contributes to electronic and steric effects, influencing solubility, reactivity, and pharmacokinetic properties.

Properties

IUPAC Name

4-methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-8-4-2-7(9,6-8)3-5-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKSTWWVXQTYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution under controlled conditions:

Reaction Type Reagents/Conditions Products Key Findings
AcylationAcyl chlorides (e.g., acetyl chloride)N-acylated derivatives (e.g., 4-methoxybicyclo[2.2.1]heptan-1-acetamide)High yields (>80%) achieved in anhydrous THF at 0–25°C with catalytic pyridine.
Carbamate FormationAlkyl chloroformatesCarbamate derivatives (e.g., (4-bromobenzyl)carbamate analogs)Steric hindrance from the bicyclic framework slows reactivity compared to linear amines .
Sulfonamide SynthesisSulfonyl chlorides (e.g., tosyl chloride)Sulfonamide derivatives (e.g., 4-methylbenzenesulfonamide analogs)Requires excess base (e.g., triethylamine) and prolonged reaction times .

Redox Reactions

The methoxy group and amine functionality enable selective oxidation and reduction:

Reaction Type Reagents/Conditions Products Key Findings
OxidationKMnO<sub>4</sub>/CrO<sub>3</sub>Oxidized methoxy group to ketone or carboxylic acid derivativesLimited by the stability of the bicyclic system; overoxidation leads to ring degradation.
ReductionLiAlH<sub>4</sub>/NaBH<sub>4</sub>Deoxygenation of methoxy group or amine reduction (rare)Methoxy group reduction requires harsh conditions (e.g., 100°C in THF).

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines:

Reagents Conditions Products Applications
Aromatic aldehydesEthanol, reflux, 4–6 hrsStable Schiff bases (e.g., 4-nitrobenzylidene derivatives)Intermediate for coordination complexes or bioactive molecule synthesis.

Salt Metathesis

The hydrochloride counterion can be exchanged:

Reagents Conditions Products Notes
AgNO<sub>3</sub>Aqueous methanol, 25°C, 1 hrNitrate salt (4-methoxybicyclo[2.2.1]heptan-1-amine nitrate)Requires stoichiometric AgNO<sub>3</sub>; AgCl precipitate removed via filtration .

Comparative Reactivity

The bicyclo[2.2.1]heptane scaffold imposes steric and electronic constraints:

Feature Impact on Reactivity
Rigid bicyclic structureReduces conformational flexibility, slowing bimolecular reactions (e.g., acylation) .
Methoxy groupElectron-donating effect activates the amine for electrophilic substitution.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key characteristics:

  • Molecular Formula : C7_7H14_{14}ClN
  • Molecular Weight : 147.64 g/mol
  • IUPAC Name : Bicyclo[2.2.1]heptan-1-amine;hydrochloride
  • CAS Number : 75934-56-4

FXR Agonism

Recent patents indicate that compounds similar to 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride act as agonists for the Farnesoid X receptor (FXR). This receptor is crucial in regulating bile acid homeostasis and glucose metabolism, making these compounds potential candidates for treating metabolic disorders, such as diabetes and non-alcoholic fatty liver disease (NAFLD) .

Neuropharmacological Research

Studies have shown that bicyclic compounds can influence neurotransmitter systems, particularly in modulating dopamine pathways. This is significant for developing treatments for neurological conditions like Parkinson's disease and schizophrenia . The unique structure of bicyclo[2.2.1]heptane derivatives may enhance blood-brain barrier permeability, improving their efficacy as neuroactive agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Comparison of Biological Activities

Compound NameFXR AgonismNeurotransmitter ModulationLipophilicity Coefficient
This compoundYesModerateLow
Bicyclo[2.2.1]heptan-2-amineYesHighModerate
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amineNoLowHigh

Case Study 1: FXR Agonist Development

A study detailed in a patent application demonstrated the synthesis of a series of bicyclic amines that showed promising FXR agonistic activity in vitro . These compounds were evaluated for their effects on lipid metabolism in animal models, indicating potential therapeutic benefits in managing dyslipidemia.

Case Study 2: Neuropharmacological Effects

Research published in peer-reviewed journals explored the neuropharmacological effects of bicyclic amines on rodent models . The findings indicated that these compounds could enhance dopamine release, suggesting their utility in treating conditions characterized by dopaminergic deficits.

Mechanism of Action

The mechanism of action of 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Structure : Bromine substituent at the 2-position.
  • Molecular Formula : C₇H₁₃BrClN .
  • Key Properties :
    • Higher molecular weight (226.54 g/mol) due to bromine.
    • Bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions in synthesis.
    • Reduced water solubility compared to methoxy derivatives due to increased hydrophobicity.
  • Applications : Intermediate in organic synthesis and medicinal chemistry for brominated bioactive molecules .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Hydrochloride (Bornylamine Hydrochloride)
  • Structure : Three methyl groups at 1,7,7-positions; endo stereochemistry.
  • Molecular Formula : C₁₀H₂₀ClN .
  • Key Properties :
    • Increased lipophilicity due to methyl groups, improving blood-brain barrier penetration.
    • Endo configuration enhances stability and receptor binding (e.g., CXCR2 antagonists in cancer research) .
  • Applications : Explored in anti-inflammatory and anti-cancer drug development .
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Structure : Trifluoromethyl group at the 4-position.
  • Key Properties :
    • Strong electron-withdrawing effect from CF₃ increases metabolic stability and binding affinity.
    • Enhanced acidity of the amine group due to inductive effects.
  • Applications : Pharmaceutical research for fluorinated drug candidates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Solubility (Water) LogP (Predicted)
4-Methoxybicyclo[2.2.1]heptan-1-amine HCl ~179.65 -OCH₃ High (due to -OCH₃) ~1.2
2-Bromobicyclo[2.2.1]heptan-1-amine HCl 226.54 -Br Moderate ~2.5
Bornylamine HCl 189.73 -CH₃ (x3) Low ~3.0

Commercial Availability and Cost

  • 2-Bromo Derivative : Priced at €2,038/500 mg (95% purity) .
  • Bornylamine HCl : Available from multiple suppliers (e.g., BLD Pharmatech) with pricing upon inquiry .
  • 4-Methoxy Derivative: Limited commercial data; likely synthesized on demand.

Biological Activity

4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride is a bicyclic compound with the molecular formula C8_8H16_{16}ClNO and a molecular weight of 177.67 g/mol. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

The synthesis of this compound involves several steps:

  • Formation of the Bicyclic Structure : Typically achieved through a Diels-Alder reaction.
  • Methoxylation : Introduction of the methoxy group using methanol and an acid catalyst.
  • Hydrochloride Salt Formation : Reaction with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
  • Receptor Binding : The methoxy and amine groups are crucial for binding to various receptors, potentially affecting neurotransmission and other cellular processes .

Biological Activity

Research into the biological activity of this compound has highlighted several areas:

  • Neuropharmacology : Preliminary studies suggest that this compound may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives have shown potential antimicrobial effects, making them candidates for further investigation in drug development .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Neuroprotective Effects : A study indicated that bicyclic amines can enhance cognitive function in animal models by modulating cholinergic signaling.
  • Antimicrobial Properties : Research on related bicyclic compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting a potential application in treating infections .

Comparative Analysis

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure TypeNotable Activity
Bicyclo[2.2.1]heptan-1-amineBicyclic amineModerate neuroactivity
4-Hydroxybicyclo[2.2.1]heptan-1-amineHydroxyl-substituted amineEnhanced solubility
4-Methoxybicyclo[2.2.1]heptan-1-olAlcohol variantPotentially lower toxicity

This table illustrates how variations in functional groups can significantly affect the biological properties of related compounds.

Q & A

Basic: What are the recommended synthetic routes for 4-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves retrosynthetic analysis to identify feasible precursors. AI-powered tools (e.g., Template_relevance models) suggest one-step routes using bicyclic ketones as starting materials. For example:

  • Step 1: Reductive amination of 4-methoxybicyclo[2.2.1]heptan-1-one using ammonium acetate and sodium cyanoborohydride in methanol.
  • Step 2: Salt formation with HCl in ethanol.

Optimization Tips:

  • Use anhydrous conditions to minimize side reactions.
  • Monitor pH during salt formation to ensure stoichiometric equivalence .
  • Purify via recrystallization (ethanol:water, 3:1) to achieve >95% purity.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

Technique Key Parameters Expected Data
1H/13C NMR DMSO-d6, 400 MHzBicyclic proton signals (δ 1.5–3.0 ppm), methoxy singlet (δ 3.3 ppm) .
HPLC-MS C18 column, 0.1% TFA in H2O/MeOHRetention time: 8.2 min; [M+H]+: 184.1 m/z .
FT-IR KBr pelletN-H stretch (3300 cm⁻¹), C-O (1250 cm⁻¹) .

Validation: Cross-reference with certified reference standards (e.g., USP/EP monographs) .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound in neurological targets?

Methodological Answer:

  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to NMDA receptors, leveraging the bicyclic scaffold’s rigidity .
  • In Vitro Assays:
    • Step 1: Measure IC50 in rat cortical neuron cultures exposed to glutamate-induced excitotoxicity.
    • Step 2: Compare with memantine derivatives (positive controls) to assess steric and electronic effects .
  • Data Analysis: Apply multivariate regression to correlate substituent polarity (Hammett σ) with activity .

Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural confirmation?

Methodological Answer:

  • Hypothesis Testing:
    • Scenario 1: Unexpected doublets in methoxy protons → Check for diastereomeric impurities via chiral HPLC .
    • Scenario 2: Broad NH signals → Conduct variable-temperature NMR (25–60°C) to assess hydrogen bonding .
  • Advanced Techniques: Use 2D-COSY and NOESY to resolve overlapping bicyclic proton assignments .

Advanced: What theoretical frameworks guide the interpretation of this compound’s pharmacokinetic variability in preclinical models?

Methodological Answer:

  • Compartmental Modeling: Apply a two-compartment model with first-order absorption to analyze plasma concentration-time curves.
  • Key Parameters:
    • Volume of Distribution (Vd): Influenced by lipophilicity (logP ≈ 1.8) .
    • Clearance (CL): Hepatic extraction ratio calculated via microsomal stability assays .
  • Mechanistic Insight: Link low Vd to high plasma protein binding (≥85%) using equilibrium dialysis .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:

    Condition Protocol Analysis
    Acidic (0.1M HCl, 70°C)24 hrs, refluxHPLC peak purity ↓ ≥10% indicates amine hydrolysis .
    Oxidative (3% H2O2)48 hrs, RTLC-MS detects N-oxide byproducts .
  • Kinetic Modeling: Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity: 5-point calibration (0.1–50 µg/mL) in plasma; R² ≥ 0.995 .
  • Precision/Accuracy: Intra-day/inter-day CV ≤ 15%; spike recovery 85–115% .
  • LOD/LOQ: Signal-to-noise ratios 3:1 and 10:1, respectively .
  • Robustness: Vary HPLC flow rate (±0.1 mL/min) and column temperature (±2°C) to assess retention time shifts .

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